molecular formula C8H5Cl2FO3 B1436834 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid CAS No. 2365420-17-1

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid

Cat. No.: B1436834
CAS No.: 2365420-17-1
M. Wt: 239.02 g/mol
InChI Key: SVZSCAVEPSEMCO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H5Cl2FO3 and a molecular weight of 239.03 g/mol . It is characterized by the presence of chlorine, fluorine, and methoxy functional groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a methoxybenzoic acid precursor under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSCAVEPSEMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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